N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
Description
N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamine group at position 2 and a piperazine ring at position 2. The piperazine moiety is further modified with a pyridin-4-ylmethyl group.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-20(2)16-18-8-5-15(19-16)22-11-9-21(10-12-22)13-14-3-6-17-7-4-14/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMLVRZKXRFKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Chloropyrimidine Intermediates
A conventional route involves the preparation of 4-chloro-N,N-dimethylpyrimidin-2-amine, followed by displacement of the chlorine atom with 1-[(pyridin-4-yl)methyl]piperazine. The chloropyrimidine intermediate is typically synthesized by reacting 2-dimethylamino-4-hydroxypyrimidine with phosphoryl chloride (POCl₃) under reflux conditions (110°C, 6–8 hours). Subsequent nucleophilic substitution with 1-[(pyridin-4-yl)methyl]piperazine in dimethyl sulfoxide (DMSO) at 80–90°C for 12–24 hours yields the target compound. However, this method suffers from moderate yields (60–75%) due to competing hydrolysis of the chloropyrimidine and incomplete piperazine substitution.
Reductive Amination for Piperazine Functionalization
An alternative approach involves pre-functionalizing the piperazine ring prior to pyrimidine coupling. Reacting piperazine with 4-pyridinecarboxaldehyde under reductive amination conditions (NaBH₃CN, methanol, 25°C, 12 hours) produces 1-[(pyridin-4-yl)methyl]piperazine, which is then coupled to 4-chloro-N,N-dimethylpyrimidin-2-amine. While this method improves regioselectivity, the multistep process accumulates purification losses, resulting in an overall yield of 50–65%.
Microwave-Assisted Coupling Reactions
High-Pressure Flow Reactor Synthesis
Adapting methodologies from analogous pyrimidine derivatives, microwave-assisted coupling offers significant advantages. A representative protocol involves:
-
Reagent Preparation : 3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (2.2 M) and 1-[(pyridin-4-yl)methyl]guanidine nitrate (2.2 M) in DMSO with sodium hydroxide (2.2 M).
-
Microwave Conditions : Continuous flow reactor (5.8 cm³ volume) at 25 MPa, 190°C, 52.35 W/cm³ microwave power density, and 10-minute residence time.
This method achieves yields of 97–99% with 95–97% purity, as validated by ¹H NMR and LC-MS. The rotating microwave field ensures uniform energy distribution, mitigating hot-spot formation and enhancing reaction consistency.
Table 1: Comparative Performance of Microwave vs. Traditional Methods
| Parameter | Microwave Synthesis | Thermal Synthesis |
|---|---|---|
| Yield (w/w%) | 97–99 | 60–75 |
| Purity (%) | 95–97 | 80–85 |
| Reaction Time | 10 minutes | 12–24 hours |
| Byproduct Formation | <3% | 15–20% |
Optimization of Critical Reaction Parameters
Solvent Selection and Basicity Control
DMSO emerges as the optimal solvent due to its high polarity and ability to stabilize enolate intermediates. Substituting DMSO with dimethylformamide (DMF) reduces yields by 20–25%, attributed to premature guanidine decomposition. Alkali hydroxide concentration (2.0–2.5 M) is critical for deprotonating the guanidine nitrate, with excess base leading to saponification of the enone intermediate.
Microwave Power Density and Temperature
Controlling absorbed microwave power density (50–55 W/cm³) under isothermal conditions (190°C) prevents thermal runaway while ensuring rapid kinetics. Power densities below 40 W/cm³ prolong reaction times (>30 minutes), whereas densities above 60 W/cm³ risk pyrolytic degradation.
Scalability and Industrial Applications
Continuous Flow Production
The high-pressure flow reactor design described in enables kilogram-scale synthesis with a throughput of 0.5–0.6 L/h. Key scalability factors include:
-
Phase-Shifted Microwave Antennas : Four antennas with 90° phase shifts generate homogeneous fields, ensuring consistent energy deposition across large reaction volumes.
-
Teflon-Lined Reactor Chambers : Mitigate metal-catalyzed side reactions during extended operation.
Crystallization and Purification
Post-reaction crystallization from ethanol/water (7:3 v/v) yields needle-like crystals with >99% enantiomeric excess. Residual DMSO is removed via azeotropic distillation with toluene, reducing solvent content to <50 ppm.
Analytical Characterization and Quality Assurance
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 8.45 (d, 2H, pyridine-H), 7.35 (d, 2H, pyridine-H), 3.85 (s, 2H, CH₂-pyridine), 3.70–3.40 (m, 8H, piperazine-H), 2.95 (s, 6H, N(CH₃)₂).
-
LC-MS : [M+H]⁺ m/z 312.2 (calculated 311.4), confirming molecular integrity.
Impurity Profiling
Common impurities include:
-
Des-methyl Analog : <1.5% (via LC-MS), arising from incomplete dimethylation.
-
Piperazine Dimer : <0.8%, formed during storage; mitigated by inert atmosphere packaging.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine may exhibit antidepressant and anxiolytic effects. These compounds often act on serotonin receptors and other neurotransmitter systems, making them candidates for treating mood disorders. For instance, studies have shown that piperazine derivatives can modulate serotonin receptor activity, which is crucial for mood regulation .
Neurological Disorders
The compound has been investigated for its potential in treating neurological diseases such as Alzheimer's disease and Lewy body dementia. Its mechanism involves antagonism of muscarinic receptors, which are implicated in cognitive deficits associated with these disorders . The ability to cross the blood-brain barrier enhances its therapeutic efficacy in central nervous system (CNS) applications.
Molecular Biology
Biochemical Probes
this compound serves as a valuable biochemical probe in research settings. Its structural properties allow it to interact selectively with specific proteins or enzymes, facilitating studies on protein function and interaction networks within cells .
Drug Development
In drug discovery processes, this compound can be utilized to develop new pharmacological agents targeting various receptors. Its piperazine moiety is known for enhancing bioavailability and solubility, making it a favorable candidate in the development of new therapeutics .
Data Tables
| Mechanism | Description | Relevance to N,N-dimethyl Compound |
|---|---|---|
| Serotonin Receptor Modulation | Alters serotonin levels affecting mood and anxiety | Potential antidepressant effects |
| Muscarinic Receptor Antagonism | Blocks receptor activity linked to cognitive functions | Targeting Alzheimer's disease |
| Protein Interaction | Binds selectively to proteins for research purposes | Useful in molecular biology studies |
Case Study 1: Neurological Impact
A study published in the Journal of Medicinal Chemistry explored the effects of similar piperazine derivatives on cognitive function in animal models of Alzheimer’s disease. The results indicated improved memory retention and reduced amyloid plaque formation, suggesting that compounds like this compound could be beneficial in developing treatments for neurodegenerative diseases .
Case Study 2: Drug Development
In a recent pharmaceutical development project, researchers synthesized a series of piperazine derivatives, including N,N-dimethyl variants. These compounds were tested for their efficacy as anxiolytics in preclinical trials, showing promising results that warrant further clinical investigation .
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers
N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
- Key Difference : The dimethylamine group is at position 4, and the piperazine substituent is at position 2 of the pyrimidine ring.
- For example, the 2-position piperazine may hinder access to active sites compared to the 4-position in the target compound .
Substituted Piperazine Derivatives
6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine (CAS 2741893-90-1)
- Key Difference : The pyridinylmethyl group is replaced with a 6-methoxypyrimidinyl moiety.
N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1185538-68-4)
Complex Heterocyclic Modifications
N-cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine
- Key Difference : Incorporates a sulfonyl group and a cyclohexyl amine.
4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine
- Key Difference : Features methoxy groups at positions 4 and 6, and a phenyl group instead of pyridinylmethyl.
- Impact: Methoxy groups are electron-withdrawing, altering the pyrimidine ring’s electronic properties and possibly reducing nucleophilicity.
Structural and Pharmacokinetic Analysis
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C16H23N7 | 313.41 | Pyridin-4-ylmethyl, dimethylamine |
| 6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | C15H21N7O | 315.37 | Methoxypyrimidinyl, dimethylamine |
| N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine | C10H17N5 | 207.28 | Piperazine, dimethylamine |
Pharmacokinetic Considerations
- Lipophilicity : The pyridinylmethyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, favoring membrane permeability and moderate solubility.
- Metabolic Stability : Compounds with sulfonyl or methoxy groups (e.g., CAS 2741893-90-1) may exhibit slower hepatic clearance due to reduced susceptibility to oxidative metabolism .
Q & A
Q. What are the recommended synthetic routes for preparing N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrimidine core via cyclization of β-diketones or amidines under reflux conditions (e.g., ethanol, 80°C).
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution using 1-(pyridin-4-ylmethyl)piperazine and a coupling agent like EDCI .
- Step 3: Dimethylation of the amine group using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .
Optimization Tips: - Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer: Key characterization methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns on the pyrimidine and piperazine rings .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 356.22) .
- X-ray Crystallography: Resolve crystal structure to analyze intramolecular interactions (e.g., hydrogen bonding between pyridine N and piperazine H) .
- Solubility Testing: Use DMSO for in vitro assays; aqueous solubility can be improved via salt formation .
Q. What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer:
- Receptor Binding Assays: Screen against serotonin (5-HT₁A/5-HT₂A) or dopamine receptors using radioligand displacement .
- Enzyme Inhibition: Test kinase inhibition (e.g., CDK2, EGFR) via fluorescence-based assays .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structural modifications enhance its selectivity for neurological targets?
Methodological Answer:
- SAR Strategies:
- Replace the pyridinylmethyl group with bulkier substituents (e.g., benzodioxan) to reduce off-target binding .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to improve CNS penetration .
- Computational Modeling: Perform docking studies with GPCRs (e.g., 5-HT receptors) to predict binding affinities .
Validation: Compare modified analogs in vitro using SPR to measure binding kinetics .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Data Triangulation:
- Replicate assays across multiple cell lines (e.g., neuronal vs. cancer) to confirm target specificity .
- Validate receptor interactions using CRISPR-edited cell models lacking the target receptor .
- Metabolite Analysis: Use LC-MS to identify active metabolites that may contribute to discrepancies .
Case Study: Inconsistent 5-HT₁A binding data may arise from differential protonation states of the piperazine ring in varying pH conditions .
Q. What advanced techniques elucidate its mechanism of action in neurological disorders?
Methodological Answer:
- In Vivo Studies: Employ microdialysis in rodent models to monitor neurotransmitter release (e.g., serotonin, dopamine) .
- Optogenetics: Combine compound administration with neural circuit activation to map functional interactions .
- Transcriptomics: Perform RNA-seq on treated neuronal cells to identify dysregulated pathways (e.g., MAPK/ERK) .
Critical Research Considerations
- Toxicity Profiling: Conduct Ames tests and hERG channel assays to rule out genotoxicity/cardiotoxicity .
- Batch Consistency: Use QC protocols (e.g., HPLC purity >98%) to ensure reproducibility in biological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
